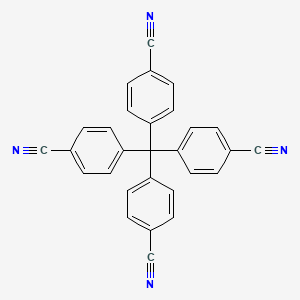

Tetrakis(4-cyanophenyl)methane

Beschreibung

Eigenschaften

IUPAC Name |

4-[tris(4-cyanophenyl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H16N4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXZGMLINTVQVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)(C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20413092 | |

| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121706-21-6 | |

| Record name | Benzonitrile, 4,4',4'',4'''-methanetetrayltetrakis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20413092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tetrakis(4-cyanophenyl)methane

Introduction

Tetrakis(4-cyanophenyl)methane is a unique, tetrahedrally symmetric molecule that has garnered significant interest in the fields of supramolecular chemistry and materials science.[1][2] Its rigid, three-dimensional structure, combined with the four reactive nitrile functional groups, makes it an exceptional building block, or "tecton," for the rational design and synthesis of advanced materials. The nitrile moieties can participate in a variety of chemical transformations, including cycloadditions, coordination to metal centers, and hydrolysis to carboxylic acids, offering a versatile platform for creating complex architectures.

This molecule serves as a cornerstone for the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).[3] The precise tetrahedral arrangement of its cyanophenyl arms allows for the formation of highly ordered, three-dimensional networks with predictable topologies and tunable pore sizes. These materials are at the forefront of research for applications in gas storage and separation, catalysis, and sensing.[3][4]

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights and robust protocols for researchers in chemistry and materials science.

Retrosynthetic Analysis and Strategy

The synthesis of this compound is most effectively approached through a multi-step process starting from the commercially available tetraphenylmethane. The core challenge lies in the selective functionalization of the para positions of the four phenyl rings. A logical and commonly employed retrosynthetic pathway involves the introduction of a suitable leaving group at these positions, followed by a nucleophilic substitution to install the desired cyano groups.

A robust halogen, such as bromine, serves as an excellent intermediate functional group. Therefore, the synthesis is strategically divided into two primary stages:

-

Exhaustive Electrophilic Bromination: The synthesis of the key intermediate, tetrakis(4-bromophenyl)methane, from tetraphenylmethane.

-

Nucleophilic Cyanation: The conversion of the aryl bromide functionalities to the target nitrile groups.

This two-step approach is advantageous as it utilizes well-established and high-yielding reactions, and the intermediate, tetrakis(4-bromophenyl)methane, is a stable, crystalline solid that can be easily purified.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis Protocols

Step 1: Synthesis of Tetrakis(4-bromophenyl)methane

The introduction of bromine atoms at the para positions of tetraphenylmethane is achieved via electrophilic aromatic substitution. The tetrahedral arrangement of the phenyl groups directs substitution to the sterically accessible and electronically activated para position.

Protocol: Electrophilic Bromination

-

Materials:

-

Tetraphenylmethane

-

Bromine (Br₂)

-

A suitable round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

-

Procedure:

-

In a well-ventilated fume hood, charge a round-bottom flask with tetraphenylmethane.

-

Carefully add an excess of liquid bromine to the flask. The reaction is typically performed neat with bromine acting as both the reagent and the solvent.[5]

-

Stir the mixture vigorously at room temperature. The reaction is generally complete within 20-30 minutes.[5]

-

After the reaction is complete, cool the flask in an ice bath to precipitate the product.

-

To quench the excess bromine, slowly and carefully add ethanol to the cold mixture. This will result in the formation of bromoethane and hydrobromic acid. Continue the addition until the red-brown color of bromine has dissipated.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with ethanol to remove any remaining impurities.

-

-

Purification:

-

The crude tetrakis(4-bromophenyl)methane can be purified by recrystallization. A solvent system of chloroform and ethanol is effective.[6]

-

Dissolve the crude product in a minimal amount of hot chloroform.

-

Slowly add ethanol to the hot solution until turbidity is observed.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to maximize crystal formation.

-

Collect the purified white, crystalline product by vacuum filtration.

-

Step 2: Synthesis of this compound

The conversion of the aryl bromide to a nitrile is a critical step. While the classic Rosenmund-von Braun reaction using copper(I) cyanide is an option, it often requires harsh conditions and stoichiometric amounts of toxic copper salts.[7] A more contemporary and efficient approach is the palladium-catalyzed cyanation, which offers milder reaction conditions and greater functional group tolerance.[8]

Protocol: Palladium-Catalyzed Cyanation

-

Materials:

-

Tetrakis(4-bromophenyl)methane

-

Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source.[8]

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

-

Anhydrous, degassed solvent such as DMF or DMA.

-

A Schlenk flask or a similar reaction vessel suitable for inert atmosphere techniques.

-

-

Procedure:

-

To a Schlenk flask, add tetrakis(4-bromophenyl)methane, the palladium catalyst, and the cyanide source.

-

Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture with stirring to a temperature between 80-120 °C. The optimal temperature will depend on the specific catalyst and solvent used.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding an aqueous solution of sodium bicarbonate or ammonia to complex with any remaining zinc or iron salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

-

Alternatively, recrystallization from a suitable solvent system like chloroform/methanol can yield the final product as a pure, crystalline solid.

-

Caption: Catalytic cycle for Palladium-catalyzed cyanation.

Part 2: Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques should be employed.

| Technique | Expected Results |

| ¹H NMR | Aromatic protons will appear as two doublets in a 1:1 ratio, characteristic of a para-substituted benzene ring. The integration of these signals should correspond to 16 protons in total. |

| ¹³C NMR | The spectrum will show a limited number of signals due to the molecule's high symmetry. Key signals include the quaternary central carbon, the nitrile carbon (-C≡N), and the aromatic carbons. |

| Mass Spec. | The mass spectrum should exhibit a molecular ion peak (or a pseudomolecular ion like [M+H]⁺ or [M+Na]⁺) corresponding to the calculated molecular weight of 420.46 g/mol .[1] |

| FT-IR | A strong, sharp absorption band is expected in the region of 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of an aryl nitrile. |

| X-ray Cryst. | Single-crystal X-ray diffraction will provide unambiguous proof of the molecular structure, showing the tetrahedral arrangement of the four cyanophenyl groups around the central carbon atom.[9] |

Detailed Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to be simple due to the molecule's C₂ᵥ symmetry. The protons on the phenyl rings will appear as an AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the cyano group will be downfield shifted compared to the protons ortho to the central carbon.

-

¹³C NMR (100 MHz, CDCl₃): The high symmetry of the molecule results in only a few signals. Expected signals would be for the central quaternary carbon (around 65 ppm), the nitrile carbon (around 118 ppm), and four signals for the aromatic carbons.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition. The calculated exact mass for C₂₉H₁₆N₄ is 420.1375.

-

-

X-ray Crystallography:

-

Growing single crystals suitable for X-ray diffraction can be achieved by slow evaporation of a solvent/anti-solvent system, such as chloroform/hexane. The resulting crystal structure will provide precise bond lengths, bond angles, and intermolecular packing information, confirming the tetrahedral geometry.

-

Conclusion

The synthesis and characterization of this compound is a well-defined process that yields a highly valuable building block for advanced materials. The protocols outlined in this guide, which favor modern, efficient catalytic methods, provide a reliable pathway for researchers to obtain this compound in high purity. The detailed characterization plan ensures the structural integrity of the final product, paving the way for its successful application in the rational design of functional, porous materials and other complex molecular architectures.

References

- 1. appchemical.com [appchemical.com]

- 2. Tetra(cyano-phenyl)methane | C29H16N4 | CID 129735102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ac1.hhu.de [ac1.hhu.de]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Cyanation of aryl halides and Suzuki-Miyaura coupling reaction using palladium nanoparticles anchored on developed biodegradable microbeads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Tetrakis(4-cyanophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-cyanophenyl)methane stands as a molecule of significant interest in the fields of supramolecular chemistry and materials science. Its tetrahedral geometry and the presence of four nitrile functionalities make it a versatile building block for the construction of complex architectures such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for designing and predicting the properties of these advanced materials. This guide provides a comprehensive overview of the synthesis, crystallization, and in-depth crystal structure analysis of this compound, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of a Tetrahedral Tecton

In the realm of crystal engineering, the rational design of functional solid-state materials hinges on the predictable assembly of molecular building blocks, or tectons. This compound, with its C(sp³)-centered tetrahedral core and four radially extending cyanophenyl arms, embodies an archetypal tecton for the construction of three-dimensional networks. The nitrile groups are excellent coordinating moieties for metal ions and can participate in various non-covalent interactions, including dipole-dipole and C−H···N hydrogen bonds, which dictate the final supramolecular architecture. The inherent rigidity and well-defined geometry of the tetraphenylmethane core provide a robust framework, essential for creating porous materials with applications in gas storage, separation, and catalysis.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is typically achieved through a multi-step process, commencing with the formation of a tetrasubstituted methane core, followed by the introduction of the cyano functionalities. A common and effective strategy involves the cyanation of a tetrahalo-precursor, such as tetrakis(4-bromophenyl)methane.

Synthesis of Tetrakis(4-bromophenyl)methane

The synthesis of the key intermediate, tetrakis(4-bromophenyl)methane, can be accomplished via the bromination of tetraphenylmethane.[1][2]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetraphenylmethane in a suitable solvent such as chloroform.

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in chloroform dropwise to the stirred solution. The reaction should be carried out in the dark to prevent light-induced side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of chloroform and ethanol, to yield pure tetrakis(4-bromophenyl)methane as a white solid.[2]

Cyanation of Tetrakis(4-bromophenyl)methane

The conversion of the bromo-substituents to cyano groups can be achieved using a palladium-catalyzed cyanation reaction, a versatile and widely used method for the synthesis of aryl nitriles.[3]

Experimental Protocol:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine tetrakis(4-bromophenyl)methane, a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), and a suitable ligand (e.g., triphenylphosphine or dppf).[4]

-

Solvent: Add a dry, degassed solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-120 °C) and stir for several hours until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel followed by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is the most critical step for a successful crystal structure determination. Slow evaporation or vapor diffusion are commonly employed techniques.

Experimental Protocol (Vapor Diffusion):

-

Dissolve the purified this compound in a small amount of a good solvent (e.g., dichloromethane or chloroform) in a small vial.

-

Place this vial inside a larger, sealed container that contains a poor solvent (e.g., hexane or methanol).

-

Allow the vapor of the poor solvent to slowly diffuse into the solution of the compound.

-

Over a period of several days to weeks, as the solvent mixture slowly becomes supersaturated, single crystals should form.

Crystal Structure Analysis: Unveiling the Molecular Architecture

While a definitive, publicly available crystal structure of this compound is not readily found in crystallographic databases, we can infer its likely structural features based on the analysis of closely related tetrahedral molecules. Techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and, for microcrystalline samples, 3D electron diffraction (3D ED) are the primary tools for this analysis.[5]

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for determining the precise atomic arrangement in a crystalline solid.

Experimental Workflow:

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 4. Efficient palladium-catalyzed cyanation of aryl/heteroaryl bromides with K4[Fe(CN)6] in t-BuOH–H2O using tris(2-morphol… [ouci.dntb.gov.ua]

- 5. 3D electron diffraction analysis of a novel, mechanochemically synthesized supramolecular organic framework based on tetrakis-4-(4-pyridyl)phenylmethane - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Properties of Tetrakis(4-cyanophenyl)methane

Introduction: The Structural and Functional Significance of Tetrakis(4-cyanophenyl)methane

This compound (TCPM) is a highly symmetrical, tetra-functionalized organic molecule built upon a central tetrahedral methane core. Its rigid, three-dimensional structure, combined with the electronically distinct nature of the terminal nitrile groups, establishes TCPM as a pivotal building block in supramolecular chemistry and materials science.[1][2] The precise arrangement of its four cyanophenyl arms makes it an ideal precursor for the synthesis of complex architectures such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and other porous materials with applications in gas storage, catalysis, and organic electronics.[1][2]

A thorough understanding of the spectroscopic properties of TCPM is paramount for researchers and drug development professionals. Spectroscopic characterization not only confirms the chemical identity and purity of the molecule but also provides profound insights into its electronic structure, vibrational modes, and the nature of its interactions with its environment. This guide offers a comprehensive overview of the core spectroscopic techniques used to characterize this compound, blending theoretical principles with practical, field-proven experimental methodologies.

Molecular Structure and its Spectroscopic Implications

The defining feature of this compound is its tetrahedral symmetry, with the central sp³ hybridized carbon atom covalently bonded to four 4-cyanophenyl substituents. This geometry prevents extensive π-conjugation between the phenyl rings, influencing the molecule's electronic and photophysical behavior. The primary spectroscopic points of interest are the phenyl rings and the terminal cyano (C≡N) groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing information on the hydrogen and carbon environments within the molecule.

Expected ¹H and ¹³C NMR Spectra

Due to the molecule's high symmetry, the ¹H and ¹³C NMR spectra are expected to be relatively simple. All four cyanophenyl groups are chemically equivalent.

-

¹H NMR: The protons on the phenyl rings will give rise to two doublets in the aromatic region (typically 7.0-8.0 ppm). These correspond to the protons ortho and meta to the central methane carbon. The integration of these peaks should be in a 1:1 ratio. Based on data for the analogous Tetrakis(4-bromophenyl)methane, the chemical shifts can be predicted.[3][4]

-

¹³C NMR: The ¹³C NMR spectrum will show a limited number of signals due to symmetry. Key expected signals include the central quaternary carbon, the carbon of the nitrile group, and four signals for the aromatic carbons.

| Assignment | Expected Chemical Shift (ppm) | Rationale |

| ¹H NMR | ||

| Aromatic (ortho to C-methane) | ~7.3-7.5 | Deshielded by the neighboring phenyl ring and deshielded by the cyano group. |

| Aromatic (meta to C-methane) | ~7.7-7.9 | Deshielded by the electron-withdrawing cyano group. |

| ¹³C NMR | ||

| Quaternary Methane Carbon | ~65-70 | Unique sp³ carbon environment. |

| Nitrile Carbon (C≡N) | ~118-120 | Characteristic chemical shift for nitrile carbons. |

| Aromatic Carbons | ~110-150 | Four distinct signals are expected due to the substitution pattern. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; ensure the compound is fully dissolved.[5]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans will be necessary.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to confirm proton-proton and proton-carbon correlations, respectively.

-

Vibrational Spectroscopy: FTIR and Raman

Vibrational spectroscopy probes the molecular vibrations of this compound, providing a unique fingerprint of the molecule. The most characteristic vibration will be the C≡N stretch.

Expected Vibrational Modes

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Rationale |

| C≡N Stretch | ~2220-2240 | FTIR, Raman | Strong, sharp peak characteristic of nitriles.[6][7] |

| C-H Aromatic Stretch | ~3000-3100 | FTIR, Raman | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C=C Aromatic Stretch | ~1600, ~1500, ~1400 | FTIR, Raman | In-plane stretching of the carbon-carbon bonds in the phenyl rings. |

| C-C Methane Stretch | ~1200-1300 | Raman | Symmetric stretching of the C-C bonds around the central carbon should be Raman active. |

Experimental Protocol for Vibrational Spectroscopy

Caption: Workflow for FTIR analysis of solid this compound.

-

FTIR Spectroscopy (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any water, which has strong IR absorption bands.[8]

-

In an agate mortar and pestle, grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

-

Raman Spectroscopy:

-

Place a small amount of the crystalline powder on a microscope slide.

-

Focus the laser of the Raman spectrometer on the sample.

-

Acquire the Raman spectrum, adjusting the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.

-

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence

Electronic spectroscopy provides information about the electronic transitions within the molecule. For this compound, these transitions are primarily associated with the π-systems of the cyanophenyl groups.

Expected Electronic Spectra

-

UV-Visible Absorption: The absorption spectrum is expected to be dominated by π-π* transitions within the phenyl rings. Due to the lack of conjugation between the rings, the spectrum will likely resemble that of a substituted benzene derivative. A strong absorption band is expected in the UV region (around 250-300 nm). The absorption is not expected to be highly sensitive to solvent polarity.[9]

-

Fluorescence Emission: Upon excitation, this compound may exhibit fluorescence. The emission wavelength and quantum yield can be sensitive to the solvent environment.[2][9] Given its propeller-like structure, it is also a candidate for aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated or solid state due to the restriction of intramolecular rotations.[10]

Experimental Protocol for Electronic Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of this compound in a high-purity, UV-grade solvent (e.g., dichloromethane, acetonitrile, or THF).

-

Prepare a series of dilutions to determine a concentration that gives an absorbance in the optimal range (0.1-1.0 AU).

-

For fluorescence measurements, the solutions should be more dilute to avoid inner filter effects.

-

-

UV-Visible Absorption Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.[11]

-

Fill a quartz cuvette with the pure solvent to record a baseline.

-

Rinse the cuvette with the sample solution before filling it for the measurement.

-

Record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

-

Fluorescence Spectroscopy Measurement:

-

Use a spectrofluorometer.

-

Record the emission spectrum by exciting the sample at its absorption maximum.

-

To investigate solvatochromism, repeat the measurements in a series of solvents with varying polarities.[12][13]

-

To test for AIE, measure the fluorescence in solvent mixtures of varying compositions (e.g., THF/water mixtures).[10]

-

Conclusion

The spectroscopic characterization of this compound is fundamental to its application in advanced materials and drug development. This guide provides a framework for understanding and obtaining the key spectroscopic data for this important molecule. By following the detailed protocols, researchers can ensure the acquisition of high-quality, reliable data, enabling further advancements in the fields where this versatile building block is employed.

References

- 1. nbinno.com [nbinno.com]

- 2. Solvent Effects on the Electronic Absorption and Fluorescence Spectra | Journal of Advanced Research in Physics [stoner.phys.uaic.ro]

- 3. rsc.org [rsc.org]

- 4. Item - 1H NMR,13C NMR and HRMS date of Tetraphenylmethane and Tetrakis(4-bromophenyl)methane - figshare - Figshare [figshare.com]

- 5. rsc.org [rsc.org]

- 6. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. rsc.org [rsc.org]

- 9. Excited-state symmetry breaking in quadrupolar pull–push–pull molecules: dicyanovinyl vs. cyanophenyl acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aggregation-Induced Emission-Based Material for Selective and Sensitive Recognition of Cyanide Anions in Solution and Biological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. engineering.purdue.edu [engineering.purdue.edu]

- 12. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tetrakis(4-cyanophenyl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrakis(4-cyanophenyl)methane is a pivotal molecular building block in the synthesis of advanced porous materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs). Its rigid, tetrahedral geometry and the presence of reactive cyano groups make it an attractive monomer for creating materials with high thermal stability and exceptional porosity. This guide provides a comprehensive technical overview of the thermal properties of this compound, delving into its expected thermal stability and potential decomposition pathways. While direct experimental data on the isolated monomer is not extensively available in public literature, this document synthesizes information from related compounds and the polymeric materials derived from it to provide a robust scientific narrative. We will explore the causal factors behind its anticipated high stability, propose a representative experimental protocol for its thermal analysis, and discuss a hypothetical decomposition mechanism.

Introduction: The Significance of this compound

This compound, with the chemical formula C29H16N4, is a highly symmetrical and robust organic molecule. Its structure is characterized by a central methane carbon atom bonded to four phenyl rings, each of which is para-substituted with a cyano (-C≡N) group. This unique three-dimensional architecture imparts significant rigidity and pre-organizes the molecule for the formation of extended, porous networks.

The primary interest in this compound stems from its use as a monomer in the synthesis of porous materials. These materials are of great interest in various fields, including:

-

Gas Storage and Separation: The high surface area and tunable pore sizes of frameworks derived from this monomer make them promising candidates for storing gases like hydrogen and methane, and for separating gas mixtures such as CO2 from flue gas.

-

Catalysis: The porous nature of these materials allows for the incorporation of catalytic sites, leading to applications in heterogeneous catalysis.

-

Drug Delivery: The well-defined pores can be loaded with drug molecules, offering potential for controlled release applications.

The performance and longevity of these materials in such applications are critically dependent on their thermal stability. Understanding the thermal behavior of the constituent monomer, this compound, is therefore a crucial first step in the design and development of robust and reliable materials.

Thermal Stability: An Insight from Analogs and Polymers

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for isolated this compound are not readily found in peer-reviewed literature, a strong inference of its high thermal stability can be drawn from the properties of its derivatives and the polymers it forms.

Porous Covalent Triazine-based Frameworks (PCTFs) synthesized from this compound exhibit excellent thermal stabilities, often with decomposition temperatures exceeding 450 °C. This remarkable stability of the polymer network is a direct consequence of the intrinsic stability of its building blocks and the strong covalent bonds formed during polymerization.

Furthermore, the thermal stability of the core tetraphenylmethane structure is well-established. Derivatives of tetraphenylmethane and the analogous tetraphenylsilane have been shown to possess high thermal resilience. For instance, dendrimers with a tetraphenylsilane core have reported 5% weight-loss temperatures in the impressive range of 574 to 622 °C. Similarly, porous organic frameworks synthesized from the related monomer, tetrakis(4-formylphenyl)methane, are stable at temperatures above 400 °C.

The presence of the cyano groups is also a key contributor to the thermal properties. At elevated temperatures, aromatic nitriles can undergo a cyclotrimerization reaction to form highly stable triazine rings. This process is fundamental to the formation of PCTFs and contributes significantly to their thermal robustness.

Table 1: Anticipated Thermal Properties of this compound

| Property | Expected Value/Range | Rationale |

| Melting Point | High, likely > 300 °C | Symmetrical, rigid structure with strong intermolecular interactions. |

| Onset of Decomposition (TGA) | > 400 °C | Based on the high thermal stability of derived polymers and related tetraphenylmethane compounds. |

| Decomposition Mechanism | Likely involves initial C-C bond cleavage of the phenyl groups from the central methane, followed by decomposition of the aromatic nitrile fragments. | Inferred from the known thermal decomposition of aromatic compounds. |

Experimental Protocol for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) should be employed. The following is a detailed, self-validating protocol that can be adapted for this purpose.

Instrumentation and Materials

-

Thermogravimetric Analyzer (TGA): Capable of heating to at least 1000 °C with a high-resolution balance.

-

Differential Scanning Calorimeter (DSC): Capable of heating and cooling cycles.

-

Sample: High-purity this compound.

-

Crucibles: Alumina or platinum crucibles for TGA; aluminum pans for DSC (if the melting point is within their tolerance).

-

Purge Gas: High-purity nitrogen or argon.

Thermogravimetric Analysis (TGA) Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with nitrogen or argon at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere. This is crucial to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 900 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

Data Analysis:

-

Plot the percentage weight loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.

-

Identify the temperature of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Note the percentage of residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC) Protocol

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Purge the cell with nitrogen or argon.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature just below the anticipated decomposition temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Cool the sample back to 30 °C at the same rate.

-

Perform a second heating cycle under the same conditions to observe any changes in the thermal behavior after the initial heating.

-

-

Data Analysis:

-

Plot the heat flow as a function of temperature.

-

Identify endothermic peaks corresponding to melting and exothermic peaks that may indicate crystallization or decomposition.

-

Determine the melting point (Tm) and the enthalpy of fusion (ΔHf).

-

Visualization of Experimental Workflow

The logical flow of the thermal analysis can be visualized as follows:

Proposed Decomposition Mechanism

In the absence of direct experimental evidence from techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), a hypothetical decomposition mechanism for this compound under inert conditions can be proposed based on the known chemistry of its constituent parts.

The decomposition is likely to be a multi-step process initiated by the homolytic cleavage of the weakest bonds in the molecule at high temperatures. The C-C bonds between the central methane carbon and the phenyl rings are expected to be the most labile.

Step 1: Initial Bond Scission

The primary decomposition event is anticipated to be the cleavage of one of the four equivalent C-C bonds connecting a phenyl ring to the central carbon atom. This would result in the formation of a triphenylmethyl radical and a 4-cyanophenyl radical.

Step 2: Radical Propagation and Rearrangement

These highly reactive radical species would then undergo a cascade of secondary reactions, including:

-

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of triphenylmethane and benzonitrile.

-

Fragmentation: The triphenylmethyl radical could further fragment, leading to the formation of smaller aromatic and aliphatic species.

-

Recombination: Radicals can recombine to form a variety of larger, more complex molecules.

Step 3: Decomposition of Aromatic Nitriles

At very high temperatures, the benzonitrile and other cyanophenyl fragments will decompose. The nitrile group itself is quite stable, but the aromatic ring can break down, leading to the formation of smaller gaseous products such as hydrogen cyanide (HCN), methane (CH4), and various hydrocarbons.

Step 4: Char Formation

As the decomposition proceeds, a carbonaceous char residue is expected to form. This is a common outcome for the pyrolysis of aromatic compounds and is consistent with the high char yields observed in the TGA of polymers derived from this compound.

Visualization of Proposed Decomposition Pathway

The following diagram illustrates a simplified, hypothetical decomposition pathway for this compound.

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its role as a building block for highly stable porous organic materials. While direct experimental data on its thermal properties are scarce, a comprehensive analysis of related compounds and the resulting polymers strongly suggests a high degree of thermal stability, with decomposition likely commencing above 400 °C.

The proposed experimental protocols provide a clear roadmap for the empirical determination of its thermal behavior. Furthermore, the hypothetical decomposition mechanism offers a scientifically grounded framework for understanding how this molecule breaks down at elevated temperatures.

Future research should focus on obtaining precise experimental data for the thermal decomposition of this compound using techniques such as TGA-MS and Py-GC-MS. This would not only validate the proposed mechanisms but also provide valuable kinetic and thermodynamic data that are essential for the rational design of even more robust and high-performance materials for a wide range of applications.

Solubility of Tetrakis(4-cyanophenyl)methane in Organic Solvents: A Technical Guide for Researchers

An In-Depth Technical Guide

Abstract

Tetrakis(4-cyanophenyl)methane is a highly symmetric, tetra-substituted methane derivative that serves as a critical building block in advanced materials science.[1] Its utility as a precursor for Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Organic Light-Emitting Diode (OLED) materials is fundamentally dependent on its processability, which begins with its solubility in organic solvents.[1] This guide provides a comprehensive analysis of the theoretical solubility profile of this compound, offers expert guidance on solvent selection, and details a robust experimental protocol for accurately determining its solubility. This document is intended for researchers, chemists, and materials scientists who utilize this compound in synthesis and development.

Molecular Structure and Physicochemical Properties

Understanding the solubility of a compound begins with a thorough analysis of its molecular structure and resulting physicochemical properties. This compound (CAS: 121706-21-6) possesses a unique and challenging structure for dissolution.[2][3][4]

Key Structural Features:

-

Tetrahedral Core: A central quaternary carbon atom provides a rigid, three-dimensional tetrahedral geometry.

-

Aromatic Pendants: Four cyanophenyl arms extend from the core, creating a large, nonpolar surface area.

-

Polar Termini: Each arm is terminated by a polar nitrile (-C≡N) group.

The molecule's computed properties provide further insight into its expected behavior:

| Property | Value | Significance for Solubility | Source |

| Molecular Formula | C₂₉H₁₆N₄ | Indicates a large, carbon-rich molecule. | [2][5] |

| Molecular Weight | ~420.46 g/mol | A higher molecular weight often correlates with lower solubility. | [2][3][5] |

| XLogP3-AA | 5.8 | This high value indicates significant lipophilicity (oil-loving character) and predicts very low water solubility. | [5] |

| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds to solvent molecules, limiting its interaction with protic solvents. | [5] |

| Hydrogen Bond Acceptors | 4 | The nitrogen atoms in the nitrile groups can accept hydrogen bonds, but steric hindrance may limit accessibility. | [5] |

| Topological Polar Surface Area (TPSA) | 95.2 Ų | Represents the surface area contributed by polar atoms. This value is significant but is contrasted by the large nonpolar surface area of the phenyl rings. | [5] |

Theoretical Solubility Profile & Solvent Selection Rationale

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] The structure of this compound presents competing factors: a large, nonpolar framework and distinct polar functional groups.

-

Insolubility in Nonpolar Solvents: Despite its large nonpolar surface, the strong dipole-dipole interactions between the nitrile groups on different molecules in the crystal lattice require a significant amount of energy to overcome. Nonpolar solvents like hexanes or toluene are unlikely to provide sufficient solvating energy.

-

Limited Solubility in Polar Protic Solvents: Solvents like water, methanol, or ethanol are poor candidates. The molecule lacks hydrogen bond donor sites and its large lipophilic body would disrupt the solvent's hydrogen-bonding network. While a sulfonated analogue, tetrakis(4-sulfophenyl)methane, is known to be virtually insoluble in common organic solvents in its crystalline form, its amorphous state shows some solubility in methanol, highlighting the importance of the solid-state structure.[7]

-

Potential in Polar Aprotic Solvents: This class of solvents represents the most promising candidates. Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and chlorinated solvents like Dichloromethane (DCM) and Chloroform can offer a balance of properties. They possess strong dipoles capable of interacting with the nitrile groups without the competing hydrogen-bonding network of protic solvents.

The high symmetry and rigidity of the molecule can lead to a very stable crystal lattice. The energy required to break this lattice (lattice energy) can be substantial. For dissolution to occur, the enthalpy of solvation must be sufficient to overcome this lattice energy. It is not uncommon for complex tetraphenylmethane derivatives to be reported as "insoluble in any solvent," underscoring the challenge posed by these rigid structures.[8]

The following diagram illustrates the key molecular interactions that govern the solubility of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. appchemical.com [appchemical.com]

- 3. calpaclab.com [calpaclab.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. Tetra(cyano-phenyl)methane | C29H16N4 | CID 129735102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. researchgate.net [researchgate.net]

- 8. zaguan.unizar.es [zaguan.unizar.es]

Unlocking Molecular Insights: A Technical Guide to Quantum Chemical Calculations for Tetrakis(4-cyanophenyl)methane

Abstract

This in-depth technical guide provides a comprehensive walkthrough for performing quantum chemical calculations on Tetrakis(4-cyanophenyl)methane, a molecule of significant interest in materials science and supramolecular chemistry. This document is tailored for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the scientific rationale behind the selection of computational methods. We will delve into the intricacies of geometry optimization, frequency analysis, frontier molecular orbital analysis, and the prediction of spectroscopic properties, thereby enabling a deeper understanding of the molecule's electronic structure and reactivity. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a propeller-shaped molecule built upon a central tetrahedral methane core with four cyanophenyl arms.[1] This unique three-dimensional structure prevents efficient packing in the solid state, leading to the formation of porous materials.[2] The cyano functional groups are key to its properties, influencing its electronic characteristics and its ability to participate in non-covalent interactions, making it a valuable building block in crystal engineering and the design of functional materials.[2]

Quantum chemical calculations provide an indispensable tool for elucidating the structure-property relationships of such complex molecules. By solving the Schrödinger equation, albeit with approximations, we can gain insights into molecular geometries, vibrational frequencies, electronic transitions, and reactivity, which are often challenging to probe experimentally. This guide will navigate the theoretical landscape to provide a robust computational protocol for this compound.

The Computational Workflow: A Step-by-Step Protocol

A successful quantum chemical investigation follows a logical progression of steps, each building upon the last to yield a comprehensive understanding of the molecular system. The workflow for this compound is outlined below.

Step 1: Generation of the Initial Molecular Structure

The starting point for any quantum chemical calculation is a three-dimensional representation of the molecule. For this compound, an excellent initial geometry can be derived from its experimentally determined crystal structure.[2] Crystallographic Information Files (CIFs) provide the atomic coordinates, which can be used to construct the initial input for the calculation. In the absence of a crystal structure, molecular building software can be used to create an approximate geometry based on standard bond lengths and angles.

Protocol:

-

Obtain the crystallographic data for this compound (often referred to as TCTPM in literature).[2]

-

Use a molecular visualization program (e.g., Avogadro, GaussView) to import the CIF and save the coordinates in a format compatible with your chosen quantum chemistry software (e.g., .xyz or .mol).

-

If a CIF is unavailable, manually construct the molecule. Start with a tetrahedral carbon atom and attach four phenyl rings. Subsequently, add a nitrile group (-C≡N) to the para position of each phenyl ring. Perform a preliminary geometry optimization using a computationally inexpensive method like molecular mechanics to obtain a reasonable starting structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted to minimize these forces.

Theoretical Grounding: The Choice of Method and Basis Set

The accuracy of a quantum chemical calculation is fundamentally determined by the chosen theoretical method and basis set.

-

Theoretical Method: Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for a wide range of molecular systems.[3] For aromatic nitriles, hybrid functionals that mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional have proven effective. The M06-2X and PBE0 functionals are recommended for their robust performance with organic molecules.[4] The B3LYP functional, while older, remains a popular and often reliable choice.[5]

-

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing polar functional groups like nitriles and aromatic rings, a basis set that can accurately describe the electron distribution is crucial. Pople-style basis sets, such as 6-311+G(d,p), are a good starting point. The "+" indicates the inclusion of diffuse functions, which are important for describing the loosely bound electrons in the π-systems and the nitrile groups. The "(d,p)" denotes the addition of polarization functions, which allow for more flexibility in the shape of the orbitals. The def2-TZVP basis set is another excellent choice, known for its consistency and accuracy.[4]

Protocol:

-

Prepare an input file for your quantum chemistry software (e.g., Gaussian, ORCA).

-

Specify the atomic coordinates from Step 1.

-

Define the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state).

-

Select the theoretical method and basis set. A recommended combination is M06-2X/6-311+G(d,p) .

-

Specify the Opt keyword to initiate a geometry optimization.

-

Submit the calculation to run.

Step 3: Frequency Analysis

A frequency analysis should always follow a successful geometry optimization. This calculation serves two primary purposes:

-

Verification of the Minimum: A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, and further optimization is required.

-

Thermodynamic Properties: The vibrational frequencies are used to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Protocol:

-

Use the optimized geometry from Step 2 as the input for a new calculation.

-

Use the same theoretical method and basis set as in the geometry optimization.

-

Specify the Freq keyword.

-

Run the calculation and analyze the output to ensure all calculated frequencies are real.

Analysis of Molecular Properties

With a verified minimum-energy structure, we can now proceed to calculate a range of molecular properties that provide deep insights into the behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Protocol:

-

The HOMO and LUMO energies are typically part of the standard output from the geometry optimization calculation.

-

Visualize the HOMO and LUMO isosurfaces to understand the spatial distribution of these orbitals. This will reveal which parts of the molecule are most likely to be involved in electron donation and acceptance.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Simulation of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the workhorse method for calculating the electronic excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum.[5]

Protocol for UV-Vis Spectrum:

-

Use the optimized geometry.

-

Employ the same DFT functional and a suitable basis set (e.g., 6-311+G(d,p) or def2-TZVP).

-

Specify the TD keyword in your input file, requesting the calculation of a sufficient number of excited states to cover the spectral range of interest.

-

The output will provide the excitation energies (often in eV, which can be converted to nm) and the corresponding oscillator strengths, which are related to the intensity of the absorption.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.

Protocol for NMR Spectrum:

-

Use the optimized geometry.

-

Select a suitable functional and basis set (B3LYP/6-311+G(d,p) is a common choice).

-

Specify the NMR=GIAO keyword.

-

The calculated absolute shielding values can be converted to chemical shifts by subtracting them from the shielding value of a reference compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

Conceptual DFT: Reactivity Descriptors

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the outputs of a DFT calculation. These global reactivity descriptors offer a quantitative measure of a molecule's reactivity.

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the electrophilic character of a molecule. |

These descriptors can be readily calculated from the HOMO and LUMO energies obtained in the FMO analysis.

Conclusion and Outlook

This technical guide has outlined a comprehensive and scientifically grounded workflow for performing quantum chemical calculations on this compound. By following these protocols, researchers can obtain reliable predictions of its geometry, electronic structure, spectroscopic properties, and reactivity. The insights gained from these calculations can guide the rational design of new materials with tailored properties for a wide range of applications, from gas storage to optoelectronics. The synergy between computational prediction and experimental validation is paramount in advancing our understanding of complex molecular systems.

References

- 1. Tetraphenylmethane - Wikipedia [en.wikipedia.org]

- 2. Host–guest and network structures of some tetraphenylmethane derivatives - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. Computational Chemistry Highlights: More DFT benchmarking [compchemhighlights.org]

- 4. researchgate.net [researchgate.net]

- 5. [2112.03441] Benchmarking the performance of DFT functionals for absorption and fluorescence spectra of EGFR inhibitor AG-1478 using TD-DFT [arxiv.org]

Molecular Modeling of Tetrakis(4-cyanophenyl)methane: An In-Depth Technical Guide for Researchers

Introduction: The Architectural Significance of Tetrakis(4-cyanophenyl)methane in Modern Materials Science and Drug Development

This compound (TCPM) is a molecule of significant interest in the fields of materials science and drug development. Its unique, three-dimensional tetrahedral geometry, coupled with the functional cyano groups, makes it a versatile building block for the synthesis of advanced porous materials.[1] These materials, which include Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), possess highly ordered, porous structures with potential applications in gas storage, separation, and catalysis.[1]

In the realm of drug development, the porous cavities engineered from TCPM-based frameworks offer exciting possibilities for novel drug delivery systems. The ability to encapsulate, protect, and control the release of therapeutic agents is a critical challenge, and the tunable nature of these materials provides a promising avenue for addressing it. Molecular modeling and simulation have emerged as indispensable tools for understanding and predicting the behavior of these complex systems at the atomic level. By constructing and simulating realistic models of TCPM and its derivatives, researchers can gain invaluable insights into their structural properties, guest-host interactions, and transport phenomena.

This in-depth technical guide provides a comprehensive overview of the molecular modeling of this compound. As a Senior Application Scientist, my goal is to not only present a step-by-step protocol but also to instill a deeper understanding of the rationale behind the methodological choices. We will delve into the critical aspects of model construction, force field parameterization, simulation execution, and results analysis, equipping you with the knowledge to confidently apply these techniques in your own research endeavors.

Part 1: Building the Foundation - In Silico Construction and Parameterization of this compound

A robust molecular model begins with an accurate representation of the molecule's structure and energetics. In the absence of an experimentally determined crystal structure for this compound, our first step is to construct the molecule in silico and optimize its geometry.

De Novo Molecular Construction and Geometry Optimization

The initial three-dimensional coordinates of TCPM can be generated using any standard molecular building software (e.g., Avogadro, ChemDraw, Maestro). The molecule consists of a central carbon atom tetrahedrally bonded to four 4-cyanophenyl groups.

Once the initial structure is built, a geometry optimization must be performed to find a low-energy conformation. This is a critical step, as the initial, manually drawn structure will not have realistic bond lengths, angles, and dihedral angles. Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are the gold standard for accurate geometry optimization of small to medium-sized molecules.

Experimental Protocol: Geometry Optimization of TCPM

-

Software: A quantum chemistry package such as Gaussian, ORCA, or GAMESS.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is a widely used and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-31G(d) provides a good balance between accuracy and computational cost for this type of molecule.

-

Calculation Type: Opt (Optimization). This keyword instructs the software to perform a geometry optimization.

-

Output Analysis: Upon completion, the output file will contain the optimized Cartesian coordinates of the TCPM molecule, which will serve as the starting point for our classical molecular dynamics simulations.

Force Field Parameterization: The Heart of the Molecular Model

The force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles.[2] The accuracy of a molecular dynamics simulation is fundamentally dependent on the quality of the force field. For a molecule like TCPM, we need to define parameters for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

While general-purpose force fields like the General Amber Force Field (GAFF) and the CHARMM General Force Field (CGenFF) provide parameters for a wide range of organic molecules, it is often necessary to refine or develop new parameters for specific chemical moieties to improve accuracy. The cyanophenyl group in TCPM is a key area of focus.

A study by Liu et al. (2021) on the molecular dynamics of benzonitrile provides a valuable starting point for parameterizing the cyanophenyl groups in TCPM. They developed a modified OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field that accurately reproduces the structural and dynamic properties of liquid benzonitrile.[3][4] We can leverage these parameters for the cyanophenyl fragments of our TCPM model.

Experimental Protocol: Force Field Parameterization of TCPM

-

Atom Typing: The first step is to assign atom types to each atom in the TCPM molecule according to the chosen force field (e.g., GAFF, OPLS-AA).

-

Initial Parameter Assignment: Use a tool like Antechamber (for AMBER/GAFF) or a similar utility to assign initial parameters based on the defined atom types.

-

Benzonitrile Parameter Transfer: For the atoms within the four cyanophenyl groups, replace the generic parameters with the refined parameters from the Liu et al. (2021) study on benzonitrile.[3][4] This will provide a more accurate description of the electrostatic and van der Waals interactions of these groups.

-

Central Methane Core: For the central methane-like carbon and its connections to the phenyl rings, the standard parameters from GAFF or OPLS-AA are generally sufficient.

-

Charge Calculation: The partial atomic charges are a critical component of the force field. These can be calculated using quantum mechanical methods. The Restrained Electrostatic Potential (RESP) fitting procedure is a common and robust method for deriving charges that are compatible with many popular force fields.

-

Parameter Validation: It is good practice to perform a short energy minimization and molecular dynamics simulation of the single TCPM molecule in a vacuum to ensure that the geometry remains stable and that there are no unusually high-energy interactions, which could indicate a problem with the assigned parameters.

Below is a table summarizing the key components of the TCPM force field and the recommended sources for their parameters.

| Interaction Type | Recommended Parameter Source | Justification |

| Bond Stretching | GAFF / OPLS-AA | Standard parameters are generally reliable for these common bond types. |

| Angle Bending | GAFF / OPLS-AA | Standard parameters are generally reliable for these common angle types. |

| Torsional (Dihedral) Angles | GAFF / OPLS-AA with potential refinement | The rotational barrier around the C-C bond connecting the central carbon to the phenyl rings is crucial for the molecule's flexibility and should be carefully checked. |

| Non-bonded (van der Waals) | Modified OPLS-AA for cyanophenyl groups[3][4]; GAFF/OPLS-AA for central carbon | The refined benzonitrile parameters will provide a more accurate description of the intermolecular interactions involving the cyano and phenyl groups. |

| Non-bonded (Electrostatic) | Quantum Mechanical (RESP) | Provides a more accurate representation of the charge distribution across the molecule compared to empirical methods. |

Part 2: Simulating the System - Molecular Dynamics of TCPM-Based Materials

With a well-parameterized model of a single TCPM molecule, we can now proceed to simulate larger systems, such as a crystalline solid or a porous framework, and investigate their properties.

Building the Periodic System

To simulate a bulk material, we use periodic boundary conditions (PBC). This involves placing the molecule(s) in a simulation box and replicating this box in all three dimensions to create an infinite system.

For TCPM, we can simulate its crystalline form by arranging the molecules in a unit cell and then replicating this cell. While the crystal structure of TCPM is not yet publicly available, for the purpose of this guide, we will outline the general procedure that would be followed once such data is obtained. Alternatively, one can construct amorphous structures to model non-crystalline TCPM-based materials.

Experimental Protocol: Building a Crystalline TCPM System

-

Obtain Unit Cell Parameters: The crystallographic information file (CIF) from a database like the Cambridge Structural Database (CSD) would provide the unit cell dimensions and the fractional coordinates of the atoms.[5]

-

Construct the Unit Cell: Use a molecular modeling package (e.g., GROMACS, LAMMPS, NAMD) to construct the unit cell based on the CIF data.

-

Replicate the Unit Cell: Create a supercell by replicating the unit cell in the x, y, and z directions to create a sufficiently large simulation box. A box size of at least 3x3x3 unit cells is a good starting point to minimize finite-size effects.

Molecular Dynamics Simulation Protocol

Molecular dynamics (MD) simulations numerically solve Newton's equations of motion for a system of interacting particles, allowing us to observe the time evolution of the system and calculate various macroscopic properties from the atomic trajectories.

Experimental Protocol: MD Simulation of Crystalline TCPM

-

Software: GROMACS, LAMMPS, or NAMD are popular and powerful open-source MD simulation packages.

-

Energy Minimization: Before running the main simulation, it is crucial to perform an energy minimization of the entire system to remove any bad contacts or high-energy configurations that may have arisen during the system setup.

-

Equilibration: The system needs to be equilibrated to the desired temperature and pressure. This is typically done in two stages:

-

NVT (Canonical) Ensemble: The system is heated to the target temperature while keeping the volume constant. A thermostat (e.g., Nosé-Hoover) is used to control the temperature.

-

NPT (Isothermal-Isobaric) Ensemble: The system is then equilibrated at the target temperature and pressure. A barostat (e.g., Parrinello-Rahman) is used to control the pressure. The box dimensions are allowed to fluctuate, which is important for achieving the correct density.

-

-

Production Run: Once the system is well-equilibrated (i.e., temperature, pressure, and energy have stabilized), the production simulation is run for a sufficient length of time to collect data for analysis. The length of the simulation will depend on the specific properties being investigated, but typically ranges from nanoseconds to microseconds.

The following diagram illustrates the general workflow for a molecular dynamics simulation of a TCPM-based material.

Caption: General workflow for molecular dynamics simulation of TCPM-based materials.

Part 3: Unveiling Insights - Analysis of Simulation Data

The output of a molecular dynamics simulation is a trajectory file containing the positions, velocities, and forces of all atoms at discrete time steps. From this rich dataset, we can calculate a wide range of structural, dynamic, and thermodynamic properties.

Structural Analysis: Porosity and Surface Area

For porous materials, the key structural properties are the pore size distribution, porosity, and accessible surface area. These properties determine the material's capacity for guest uptake.

Experimental Protocol: Porosity Analysis

-

Software: Tools like Zeo++ or PoreBlazer can be used to analyze the pore structure of a material from its atomic coordinates.

-

Probe Molecule: A spherical probe of a certain radius (e.g., corresponding to a nitrogen molecule for surface area calculations) is rolled over the surface of the atoms in the framework.

-

Calculations:

-

Pore Size Distribution: The software calculates the distribution of pore diameters within the material.

-

Porosity: The void fraction of the material is calculated as the volume of the pores divided by the total volume of the simulation box.

-

Accessible Surface Area: The surface area that is accessible to the probe molecule is calculated. This is often reported as the BET surface area, which is a common experimental measure.

-

Guest-Host Interactions and Drug Delivery Applications

A key application of TCPM-based materials in drug development is for controlled drug release. Molecular simulations can provide valuable insights into the interactions between a drug molecule (the "guest") and the porous framework (the "host").

Experimental Protocol: Simulating Guest Uptake

-

Grand Canonical Monte Carlo (GCMC) Simulations: GCMC is a powerful technique for simulating the adsorption of guest molecules into a porous host material. In a GCMC simulation, the chemical potential of the guest molecule is fixed, and the simulation samples different numbers of guest molecules in the host material.

-

Free Energy Calculations: To quantify the binding affinity of a guest molecule to the host, we can calculate the binding free energy. Methods such as umbrella sampling or thermodynamic integration can be used for this purpose. These are computationally intensive but provide a rigorous measure of the guest-host interaction strength.

-

Molecular Dynamics of Guest-Loaded Host: Once the host is loaded with guest molecules (either from GCMC or by manually placing them in the pores), we can run MD simulations to study the dynamics of the guest molecules within the host. This can reveal information about diffusion pathways and release mechanisms.

The following diagram illustrates the concept of guest-host interactions in a porous TCPM-based framework.

Caption: Schematic of drug molecules (guests) interacting with a porous TCPM framework (host).

Conclusion: The Power of Predictive Modeling

Molecular modeling of this compound and the materials derived from it offers a powerful and predictive approach to understanding and designing new functional materials. While the absence of an experimental crystal structure for TCPM presents a challenge, the protocols outlined in this guide provide a robust framework for in silico construction, parameterization, simulation, and analysis.

By carefully applying these computational techniques, researchers, scientists, and drug development professionals can accelerate the discovery and optimization of novel materials for a wide range of applications, from gas separation to targeted drug delivery. The insights gained from molecular simulations can guide synthetic efforts, rationalize experimental observations, and ultimately lead to the development of next-generation materials with tailored properties and enhanced performance.

References

- 1. Streamlining the automated discovery of porous organic cages - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06133G [pubs.rsc.org]

- 2. Deriving Force-Field Parameters from First Principles Using a Polarizable and Higher Order Dispersion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. web.stanford.edu [web.stanford.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Tetrakis(4-cyanophenyl)methane: From Discovery to Application

Abstract

Tetrakis(4-cyanophenyl)methane, a molecule of elegant tetrahedral symmetry, stands as a cornerstone in the field of materials science. Its rigid, three-dimensional structure and versatile cyano functionalities have established it as a critical building block for the synthesis of advanced porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This guide provides a comprehensive overview of the discovery, historical development, and detailed synthetic methodologies for this compound. It is intended for researchers, scientists, and professionals in drug development and materials science, offering not only procedural details but also the underlying scientific rationale for the experimental choices, ensuring a deep and applicable understanding of this pivotal compound.

Introduction: The Architectural Significance of a Tetrahedral Core

The unique molecular architecture of this compound, characterized by a central tetrahedral carbon atom bonded to four cyanophenyl arms, imparts exceptional properties that are highly sought after in the design of functional materials. This specific arrangement prevents dense packing in the solid state, predisposing it to the formation of porous structures. The cyano groups serve as versatile reactive sites for a variety of chemical transformations, including polymerization and coordination chemistry, making it an indispensable precursor for materials with applications in gas storage, catalysis, and organic electronics.[1]

Historical Context and Discovery

The journey to this compound involves a multi-step synthetic pathway, starting from the foundational tetraphenylmethane. The key transformations involve the introduction of functional groups at the para-positions of the four phenyl rings, which can then be converted to the desired cyano groups. The development of reliable methods for the exhaustive functionalization of all four phenyl rings was a critical step in making this and other similar molecules readily accessible for materials synthesis.

Synthetic Pathways: A Step-by-Step Guide

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common and logical synthetic route proceeds through the formation of key intermediates: tetrakis(4-nitrophenyl)methane and subsequently tetrakis(4-aminophenyl)methane or tetrakis(4-bromophenyl)methane.

Synthesis of Tetraphenylmethane (TPM)

The journey begins with the synthesis of the core scaffold, tetraphenylmethane. A classical and reliable method is the Gomberg reaction, which involves the reaction of triphenylmethyl bromide with phenylhydrazine, followed by oxidation and thermal decomposition.[2]

Pathway A: Via Tetrakis(4-aminophenyl)methane

This pathway is one of the most common routes due to the relatively high yields and the versatility of the amino intermediate.

The para-positions of the phenyl rings in tetraphenylmethane are activated towards electrophilic substitution. Nitration is a crucial step to introduce functional groups that can be further transformed.

-

Protocol: A detailed protocol involves the slow addition of tetraphenylmethane to a cooled mixture of fuming nitric acid and acetic anhydride in acetic acid.[3][4] Maintaining a low temperature is critical to prevent over-nitration and side reactions.

-

Causality: The use of a potent nitrating mixture is necessary to achieve exhaustive nitration of all four phenyl rings. Acetic anhydride acts as a water scavenger, preventing the dilution of the nitric acid and ensuring the reaction proceeds to completion.